molecular formula C23H20N6O4 B11178709 2-(3,4-dimethoxyphenethyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

2-(3,4-dimethoxyphenethyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

Cat. No.: B11178709
M. Wt: 444.4 g/mol
InChI Key: CSBTXRYRKAWAAQ-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenethyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a complex organic compound that belongs to the class of pyrido[4,3-b][1,6]naphthyridines This compound is characterized by its unique structure, which includes a triazole ring, a dimethoxyphenethyl group, and a pyrido-naphthyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenethyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrido[4,3-b][1,6]naphthyridine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable aldehyde or ketone.

    Introduction of the triazole ring: This step involves the reaction of the pyrido-naphthyridine intermediate with a triazole precursor, such as 1H-1,2,4-triazole, under conditions that promote ring formation.

    Attachment of the dimethoxyphenethyl group: This can be accomplished through a nucleophilic substitution reaction, where the dimethoxyphenethyl group is introduced to the triazole-substituted pyrido-naphthyridine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenethyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the compound, altering its properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents such as N-bromosuccinimide for bromination, or alkylating agents for introducing alkyl groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3,4-dimethoxyphenethyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases. Its unique structure allows it to interact with specific biological targets.

    Materials Science: The compound’s properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: Researchers investigate the compound’s effects on various biological systems, including its potential as an enzyme inhibitor or receptor modulator.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenethyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific substitution pattern and the presence of the triazole ring at the 5-position

Properties

Molecular Formula

C23H20N6O4

Molecular Weight

444.4 g/mol

IUPAC Name

8-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione

InChI

InChI=1S/C23H20N6O4/c1-32-19-4-3-14(11-20(19)33-2)5-8-28-9-6-17-15(21(28)30)12-16-18(26-17)7-10-29(22(16)31)23-24-13-25-27-23/h3-4,6-7,9-13H,5,8H2,1-2H3,(H,24,25,27)

InChI Key

CSBTXRYRKAWAAQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C=CC3=NC4=C(C=C3C2=O)C(=O)N(C=C4)C5=NC=NN5)OC

Origin of Product

United States

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